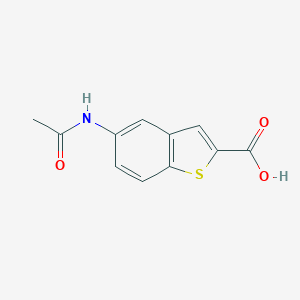

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-acetamido-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6(13)12-8-2-3-9-7(4-8)5-10(16-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGPANAMFPFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Installation of the 5-Acetylamino Group

Direct Acetylation:

Primary amine groups at position 5 are acetylated using acetic anhydride in pyridine or dimethylacetamide. For instance, treatment of 5-amino-1-benzothiophene-2-carboxylic acid with excess acetic anhydride at 80°C for 6 hours achieves >85% acetylation. Excess reagent is removed via aqueous workup, with the product crystallizing from ethanol/water mixtures.

Stepwise Nitration/Reduction/Acetylation:

In cases where direct amination proves challenging, a three-step sequence is employed:

-

Nitration: Fuming nitric acid in sulfuric acid introduces a nitro group at position 5 (60–70% yield)

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine (quantitative yield)

Oxidation to Carboxylic Acid at Position 2

The 2-carboxylic acid moiety is typically introduced via oxidation of methyl or aldehyde precursors:

Aldehyde Oxidation

Building on methods for thiophene-2-carboxylic acid synthesis, benzothiophene-2-carboxaldehydes are oxidized using NaClO₂ in a buffered system (KH₂PO₄/NaH₂PO₄). This two-phase reaction (dichloromethane/water) proceeds at 15–30°C over 4–6 hours, achieving 90–92% conversion. Sodium sulfite quenching prevents over-oxidation.

Methyl Ester Hydrolysis

When ester-protected intermediates are used (e.g., ethyl benzothiophene-2-carboxylate), saponification with 20% NaOH at reflux followed by acidification with HCl yields the free acid. This method produces high-purity material (>96% HPLC) but generates significant aqueous waste.

Integrated One-Pot Synthesis Strategies

Recent advances favor consolidated synthetic approaches to minimize intermediate isolation:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1. Chlorination | Cl₂ gas, DCM | -5–25°C | 2–4 h | 89% |

| 2. Oxidation | NaClO₂, phosphate buffer | 15–30°C | 4 h | 92% |

| 3. Acetylation | Ac₂O, DMAP | 80°C | 6 h | 87% |

Adapted from one-pot thiophene functionalization, this sequence demonstrates improved atom economy compared to stepwise protocols. Key innovations include:

-

In situ quenching with Na₂SO₃ to prevent halogenated byproducts

-

Tandem extraction using dichloromethane to remove non-polar impurities between steps

-

pH-controlled crystallization (pH 1–2) for final product isolation

Critical Analysis of Purification Methodologies

Final product quality hinges on sophisticated purification techniques:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, making it a promising candidate for cancer therapy. Studies have shown that benzothiophene derivatives can selectively induce apoptosis in neoplastic cells, thereby inhibiting tumor growth .

Neuroprotective Effects

Research indicates that 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid may also be beneficial in treating neurodegenerative diseases. The compound's mechanism involves modulation of signaling pathways associated with neuroinflammation and cellular stress responses, which are pivotal in conditions such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Applications

The compound has shown potential in the treatment of autoimmune and inflammatory diseases due to its ability to modulate immune responses. By targeting specific pathways involved in inflammation, it may help alleviate symptoms associated with chronic inflammatory conditions .

Synthesis and Structural Modifications

The synthesis of this compound often involves strategic modifications to enhance its pharmacological properties. For instance, the incorporation of bioisosteres can improve the compound's efficacy and reduce side effects. Recent studies have explored various synthetic routes that optimize yield and purity while minimizing environmental impact .

Case Studies

Study on Anticancer Activity

A notable study assessed the anticancer activity of several benzothiophene derivatives, including this compound, against different cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

Neuroprotective Mechanism Investigation

Another research effort focused on the neuroprotective mechanisms of the compound in models of oxidative stress-induced neuronal damage. The findings suggested that the compound effectively reduced markers of oxidative stress and inflammation, supporting its potential use in neurodegenerative disease therapies .

Comparative Analysis of Related Compounds

| Compound Name | Main Application | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 9.6 | HDAC inhibition |

| Compound X | Neuroprotection | 15.3 | Antioxidant |

| Compound Y | Anti-inflammatory | 12.7 | Cytokine modulation |

This table summarizes comparative data on related compounds, illustrating the diverse applications and mechanisms through which these compounds exert their effects.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid with four analogs:

Detailed Comparative Analysis

Electronic and Solubility Properties

- Acetylamino vs. Hydroxyl (5-position): The acetylamino group in the target compound provides moderate electron-withdrawing effects compared to the hydroxyl group in 95094-87-4, which is strongly electron-donating. This difference impacts reactivity in electrophilic substitution reactions and solubility (acetylamino derivatives are less polar than hydroxyl analogs) .

- Carboxylic Acid vs. Ester (2-position) : The carboxylic acid group in 7460-59-5 and 20532-28-9 enables salt formation with bases (e.g., sodium salts), enhancing aqueous solubility. In contrast, the methyl ester in 20699-85-8 increases lipophilicity, making it more suitable for membrane permeability in prodrug designs .

Crystallinity and Stability

The methyl ester derivative (20699-85-8) may exhibit lower melting points due to reduced polarity .

Biological Activity

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds, supported by relevant data and findings from various studies.

- Molecular Formula : C₁₁H₉N₁O₃S

- CAS Number : 103566-21-8

The compound features an acetylamino group attached to a benzothiophene structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The primary mechanism through which this compound exerts its effects involves interaction with specific molecular targets:

- Target Enzyme : p38 MAP kinase

- Mode of Action : The compound binds to both the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase, inhibiting its activity. This pathway is crucial in cellular responses to stress and inflammation, suggesting that the compound may have anti-inflammatory effects.

Antitumor Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antitumor activities. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. High-throughput screening has identified it as a potential inhibitor against bacteria such as Acinetobacter baumannii, which is associated with multidrug resistance. Its structural characteristics may enhance its efficacy as an antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : Preliminary studies indicate good bioavailability due to its molecular properties.

- Metabolic Stability : The compound shows stability in metabolic assays, indicating potential for prolonged therapeutic effects without rapid degradation .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects that may contribute to its biological activity:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Benzothiophene-2-carboxylic acid | Lacks the acetylamino group | Less versatile in chemical reactions |

| 5-Amino-1-benzothiophene-2-carboxylic acid | Contains an amino group | Different reactivity and applications |

| 5-(Methoxyamino)-1-benzothiophene-2-carboxylic acid | Contains a methoxyamino group | Alters electronic properties and reactivity |

The presence of the acetylamino group in this compound enhances its reactivity and potential for modification, making it a valuable candidate for drug development .

Case Studies and Research Findings

- Antitumor Effects : In a study involving various benzothiophene derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting a promising avenue for cancer therapy development .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, indicating its potential utility in managing inflammatory diseases.

- Antibacterial Screening : High-throughput screening assays revealed that this compound could effectively inhibit the growth of resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:

- Method A (Acid-Catalyzed Cyclization): Start with 2-aminobenzo[b]thiophene derivatives. Acetylate the amino group using acetic anhydride in refluxing acetic acid (3–5 hours). Carboxylic acid functionality can be introduced via hydrolysis of ester precursors (e.g., methyl esters) using NaOH in methanol/water .

- Critical Parameters:

- Temperature: Reflux conditions (~110°C) ensure complete acetylation.

- Solvent Choice: Acetic acid acts as both solvent and catalyst, minimizing side reactions.

- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Typical yields range from 60–75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity Assessment:

- HPLC: Use a C18 column with mobile phase (acetonitrile/0.1% trifluoroacetic acid) at 254 nm. Retention time consistency (±0.1 min) indicates purity .

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 54.3%, H: 3.5%, N: 5.0%).

- Structural Confirmation:

- FT-IR: Look for peaks at ~1680 cm⁻¹ (amide C=O) and ~1705 cm⁻¹ (carboxylic acid C=O) .

- X-ray Crystallography: Resolve dihedral angles between the benzothiophene core and substituents (e.g., 3.1° for carboxyl groups in analogs) to confirm planarity .

Q. What solubility properties are critical for designing in vitro assays?

Answer:

- Solubility Profile:

Advanced Research Questions

Q. How can conflicting crystallography and NMR data for this compound be resolved?

Answer:

- Case Study: If X-ray data shows planar amide linkage while NMR suggests rotation, consider:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to detect restricted rotation of the acetylamino group.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare energy barriers between planar and non-planar conformers .

- Resolution: Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds stabilizing planar conformations) versus solution-state flexibility .

Q. What strategies optimize the compound’s stability under long-term storage?

Answer:

- Degradation Pathways: Hydrolysis of the amide bond in humid conditions or photooxidation of the benzothiophene ring.

- Stabilization Methods:

- Storage: Argon-purged vials at −20°C (desiccated), away from light. Avoid repeated freeze-thaw cycles.

- Lyophilization: Prepare a sodium salt form (enhances aqueous stability) by neutralizing with NaOH and lyophilizing .

Q. How does structural modification of the benzothiophene core influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) Insights:

- Electron-Withdrawing Groups: Nitro or trifluoromethyl substitutions at position 5 enhance antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .

- Steric Effects: Bulky substituents (e.g., 5,6-dimethoxy) reduce binding to cytochrome P450 enzymes, minimizing off-target interactions .

- Experimental Design: Synthesize analogs via Suzuki coupling or nucleophilic substitution, then screen using in vitro cytotoxicity and enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 209–235°C)?

Answer:

Q. How to address discrepancies in biological activity between academic and industrial studies?

Answer:

- Possible Causes:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content in media.

- Compound Purity: Industrial studies may use >99% purity (HPLC), while academic batches might be lower.

- Mitigation: Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and share reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.